Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate
Overview
Description
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry and material science. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxybenzo[b]thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-methoxybenzo[b]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate: This compound has a similar structure but with a chlorine atom at the 3-position.
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has additional substituents on the benzylideneamino group.
Uniqueness
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the ethyl ester at the 3-position can affect its interactions with other molecules and its overall stability.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, and its potential biological activities make it an interesting target for medicinal chemistry research.
Properties
Molecular Formula |
C12H12O3S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 6-methoxy-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H12O3S/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |
InChI Key |
SSZZXFYMVSXHBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.